molecular formula C8H6F5NO B1411441 3-Difluoromethoxy-2-(trifluoromethyl)aniline CAS No. 1803781-61-4

3-Difluoromethoxy-2-(trifluoromethyl)aniline

Cat. No.: B1411441
CAS No.: 1803781-61-4
M. Wt: 227.13 g/mol
InChI Key: YRPSUAMNIRVGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Difluoromethoxy-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-chloro-3-(trifluoromethyl)aniline is reacted with difluoromethoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

3-Difluoromethoxy-2-(trifluoromethyl)aniline finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)aniline
  • 2-(Trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 3-Difluoromethoxy-2-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups. This dual substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and biological activity. For example, the difluoromethoxy group can enhance the compound’s stability and solubility, while the trifluoromethyl group can increase its metabolic stability and bioavailability .

Biological Activity

3-Difluoromethoxy-2-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of difluoromethoxy and trifluoromethyl groups, enhance its lipophilicity, stability, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H7F5N O, with a molecular weight of approximately 233.15 g/mol. The structural characteristics include:

  • Difluoromethoxy group : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl group : Increases electronic effects and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The electron-withdrawing nature of the fluorinated groups can modulate the compound's reactivity and binding affinity to enzymes and receptors, leading to alterations in biochemical pathways. This modulation can result in significant physiological responses, making it a valuable candidate in drug discovery.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, studies have shown that fluorinated anilines can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been documented, demonstrating effective antibacterial properties against Escherichia coli and Candida albicans.

Anticancer Activity

Fluorinated compounds are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may exhibit cytotoxic effects against several human cancer cell lines. For example, related compounds have shown IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating a promising avenue for further exploration in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of fluorinated anilines against various pathogens. The results indicated that compounds similar to this compound exhibited MIC values ranging from 4.88 µg/mL to 20 µg/mL against Bacillus mycoides and E. coli, showcasing significant antibacterial effects .
  • Anticancer Screening : In a comparative study involving several fluorinated derivatives, compounds with trifluoromethyl substitutions demonstrated enhanced potency against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Notably, one derivative showed an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (µg/mL)IC50 (µM)Targeted Pathway
This compound4.88TBDAntimicrobial
Trifluoroaniline derivative1022.4Anticancer (PACA2 cells)
DoxorubicinN/A52.1Anticancer

Properties

IUPAC Name

3-(difluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-5-3-1-2-4(14)6(5)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPSUAMNIRVGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 3
3-Difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 4
3-Difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 5
3-Difluoromethoxy-2-(trifluoromethyl)aniline
Reactant of Route 6
3-Difluoromethoxy-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.